

SHP2 degraders comparison SP4 vs SHP2-D26 potency

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SHP2 protein degrader-2

Cat. No.: S11215823

Get Quote

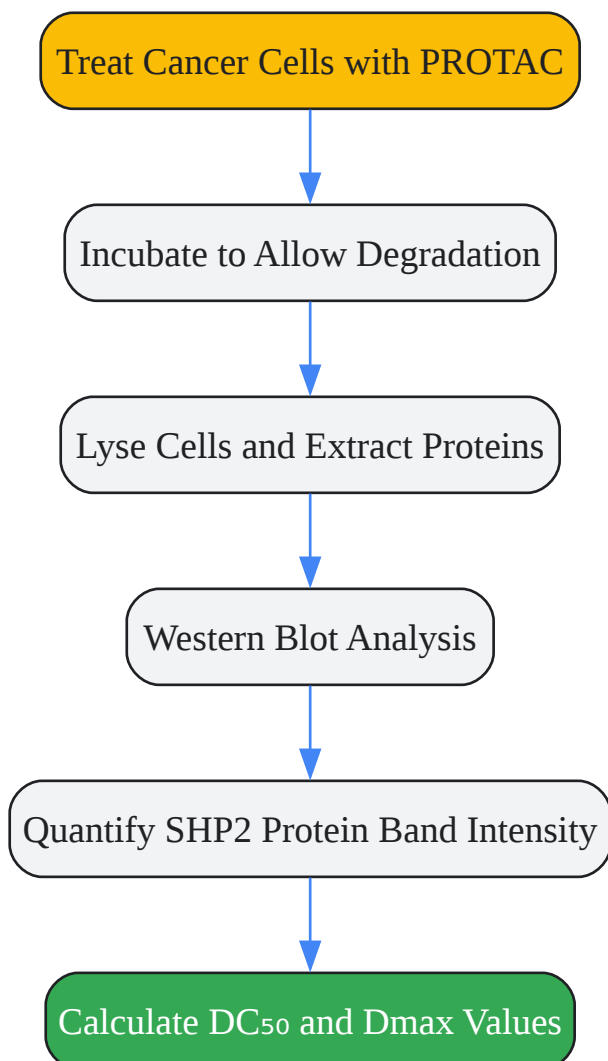
SHP2 Degraders Comparison

Feature	SHP2-D26	SP4
E3 Ligase Recruited	Von Hippel-Lindau (VHL) [1]	Cereblon (CRBN) [1] [2]
Reported DC ₅₀ (Potency)	6.0 nM (KYSE520 cells), 2.6 nM (MV4;11 cells) [3]	Information missing from search results
Maximum Degradation (Dmax)	>95% in cancer cells [3]	Information missing from search results
Key Experimental Findings	>30x more potent than SHP099 inhibitor in blocking pERK & cell growth [3]	Listed among efficient SHP2 degraders; specific data not in search results [1] [2]
In Vivo Efficacy	Modest single-agent activity (<20% tumor growth inhibition) in a xenograft model [1]	Information missing from search results

Experimental Context and Methodology

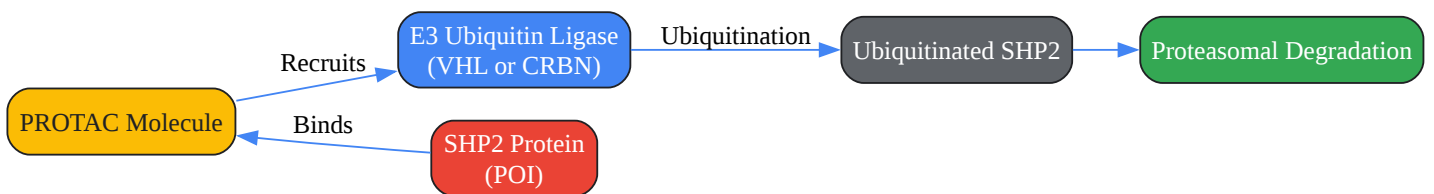
To interpret the data correctly, it's helpful to understand the standard experimental approaches used to generate it.

- **Degradation Efficiency Workflow:** The typical protocol involves treating cancer cell lines with the degrader and measuring protein levels.
 - **Cell Treatment:** Cancer cell lines (e.g., KYSE520, MV4;11) are treated with the PROTAC degrader for a set time [3].
 - **Protein Analysis:** Cell lysates are analyzed via **Western Blot** to visualize SHP2 protein levels [1].
 - **Data Quantification:** Band intensity is quantified to determine the **DC₅₀** (half-maximal degradation concentration) and **Dmax** (maximum degradation achieved) [3] [1].



Click to download full resolution via product page

- **Mechanism of Action:** PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and degradation.
 - The bifunctional PROTAC molecule binds to SHP2 with one end and an E3 ligase (VHL or CRBN) with the other [4] [5].
 - This forms a ternary complex, bringing SHP2 and the E3 ligase into proximity [5].
 - The E3 ligase transfers ubiquitin chains onto SHP2 [5].
 - The poly-ubiquitinated SHP2 is recognized and degraded by the proteasome [5].



Click to download full resolution via product page

Key Insights for Researchers

- **Overcoming Inhibitor Limitations:** SHP2 degraders like SHP2-D26 demonstrate significantly enhanced potency compared to traditional occupancy-driven inhibitors (e.g., SHP099), highlighting a key advantage of the degradation strategy [3].
- **E3 Ligase Choice Matters:** The different E3 ligases recruited by SHP2-D26 (VHL) and SP4 (CRBN) can influence the degradation efficiency, selectivity, and physicochemical properties of the degrader, and is a key variable in PROTAC design [4] [1].
- **Addressing Protein Scaffolding Functions:** Degraders eliminate the entire SHP2 protein, thereby inhibiting both its enzymatic activity and its non-enzymatic, scaffolding functions in signaling pathways, which can be a limitation of inhibitors [1] [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Discovery of a SHP2 Degradator with In Vivo Anti-Tumor ... [mdpi.com]
2. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
3. Discovery of SHP2-D26 as a First, Potent, and Effective ... [pubmed.ncbi.nlm.nih.gov]
4. PROTACs in cancer immunotherapy: a minireview - PMC [pmc.ncbi.nlm.nih.gov]
5. PROTAC'ing oncoproteins: targeted protein degradation for ... [molecular-cancer.biomedcentral.com]
6. Medicinal chemistry strategies for the development of ... [sciencedirect.com]

To cite this document: Smolecule. [SHP2 degraders comparison SP4 vs SHP2-D26 potency].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b11215823#shp2-degraders-comparison-sp4-vs-shp2-d26-potency>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com